3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound with significant implications in medicinal chemistry and pharmaceutical development. It is characterized by its unique molecular structure that includes both iodine and trifluoromethyl groups, which contribute to its biological activity and chemical reactivity. The compound is classified under the category of heterocyclic compounds, specifically those containing pyrazole and pyrimidine rings.
The compound can be sourced from various chemical suppliers and research institutions that specialize in synthetic organic chemistry. Its catalog identifiers include CAS number 1823049-35-9, and it typically exhibits a purity of around 95% or higher.
This compound falls under the classification of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). In this case, the presence of nitrogen in the pyrazolo and pyrimidine rings classifies it further into nitrogen-containing heterocycles.
The synthesis of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be achieved through several methods, often involving multi-step reactions. One common approach includes the use of iodination reactions to introduce the iodine atom into the pyrazole ring followed by the incorporation of the trifluoromethyl group.
The molecular formula for 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is . Its structure features a pyrazolo ring fused with a pyrimidine ring and incorporates both iodine and trifluoromethyl groups.
IC1=C2CNCCCN2N=C1C(F)(F)F
.The compound participates in various chemical reactions typical for heterocycles. Notably, it can undergo nucleophilic substitution reactions due to the presence of the iodine atom, as well as electrophilic aromatic substitutions facilitated by the trifluoromethyl group.
The mechanism of action for 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of electronegative atoms like iodine and fluorine enhances its binding affinity to these targets.
Studies indicate that compounds with similar structures exhibit significant biological activities including anti-inflammatory and anticancer properties. The exact mechanism may vary depending on the specific biological target but often involves modulation of signaling pathways.
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has potential applications in various fields:
The pyrazolo[1,5-a]pyrimidine core is predominantly synthesized via cyclocondensation between 5-aminopyrazoles and 1,3-dielectrophiles. β-Enaminones are superior precursors due to their controlled reactivity, enabling regioselective formation of the C5–C7 bond. The dimethylamino group in β-enaminones acts as a leaving group, facilitating an aza-Michael addition that positions substituents predictably at C7. For 7-trifluoromethyl derivatives, cyclic β-oxoesters with trifluoromethyl groups ensure regioselectivity, yielding 7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines without isomers [5] . Microwave irradiation further optimizes this route, reducing reaction times from hours to minutes (e.g., 20 min at 150°C) and improving yields by >10% compared to reflux [5].
Table 1: Cyclocondensation Reagents for Core Synthesis
1,3-Dielectrophile | Aminopyrazole | Product Regiochemistry | Yield (%) | Conditions |
---|---|---|---|---|
CF₃-β-enaminone | 5-Amino-3-methylpyrazole | 7-CF₃-2-methyl | 89 | MW, 150°C, 20 min |
Ethyl acetoacetate | 5-Amino-3-iodopyrazole | 5-COOEt-3-I | 78 | Reflux, EtOH, 12 h |
Malonic acid + POCl₃ | 5-Amino-3-arylpyrazole | 5,7-Dichloro | 85 | Pyridine, 80°C, 1 h |
Electrophilic iodination at C3 leverages the electron-rich nature of the pyrazole ring. N-Iodosuccinimide (NIS) in dichloromethane at 0–25°C achieves >90% regioselectivity for 3-iodo derivatives, as the C3 position is activated by the adjacent pyrimidine nitrogen. Selenium-based catalysts (e.g., PhSeSePh) with KIO₃ under acidic conditions offer alternatives but require precise pH control to avoid C5 iodination [7] [8]. For saturated cores (4,5,6,7-tetrahydro), iodination must precede pyrimidine ring reduction, as the tetrahydropyrimidine ring loses aromatic activation. Post-functionalization via iodination enables cross-coupling, as seen in 3-iodo-2,4-dimethyl derivatives used in Suzuki reactions [8].
The 7-trifluoromethyl group is installed using trifluoromethylated 1,3-dicarbonyl precursors or copper-mediated trifluoromethylation. Cyclocondensation of 4-ethoxy-1,1,1-trifluoroalk-3-en-2-ones with aminopyrazoles directly yields 7-CF₃-pyrazolopyrimidines. For late-stage trifluoromethylation, methyl fluorosulfonyldifluoroacetate (MFSDA) with CuI converts 7-bromo or 7-iodo intermediates to 7-CF₃ analogues. Reactivity follows RI > RBr > RCl, with iodo derivatives achieving 85% yield under catalytic copper conditions [2] [3]. The CF₃ group enhances metabolic stability and lipophilicity (logP increase by 0.5–1.0), crucial for blood-brain barrier penetration in CNS-targeted agents [1].
Table 2: Trifluoromethylation Methods Comparison
Method | Reagent/Precursor | Substrate | Yield (%) | Key Advantage |
---|---|---|---|---|
Cyclocondensation | CF₃-β-enaminones | Aminopyrazole | 70–89 | Direct C7 functionalization |
Copper catalysis | MFSDA/CuI | 7-Iodo-pyrazolopyrimidine | 80–85 | Late-stage diversification |
Reductive alkylation | CF₃I/Pd(0) | 7-H-Pyrazolopyrimidine | 60 | Requires Pd catalyst |
Conventional reduction of the pyrimidine ring (e.g., NaBH₄/MeOH) to tetrahydropyrazolo[1,5-a]pyrimidines faces challenges in stereoselectivity, producing syn- and anti-isomers. Microwave-assisted hydrogenation using Ir-(R)-t-Bu-FcPhox catalysts under 50–100 psi H₂ achieves enantioselectivity >99% ee for syn-isomers, while solvent polarity (THF > toluene) enhances selectivity. Alternatively, aqueous micellar conditions with TPGS-750-M surfactant enable NaBH₄ reductions at room temperature, reducing waste [1] [5] [10]. Microwave cyclocondensation also accelerates core formation: reactions complete in 20 minutes (vs. 12 hours conventionally) with 89% yield for 7-CF₃ derivatives [5].
The C3-iodo group serves as a handle for palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with aryl boronic acids using Pd(OAc)₂/XPhos in dimethylacetamide (DMA) at 80°C afford 3-aryl derivatives in 85–92% yield. Microwave-enhanced Sonogashira coupling with alkynes achieves 90% yield in 20 minutes. For trifluoromethylated analogues, click chemistry introduces triazole moieties at C3, expanding polarity profiles (TPSA increase by 50 Ų) [5] [8]. Additionally, oxidation-desymmetrization of the tetrahydropyrimidine ring generates chiral 5-keto derivatives, enabling stereoselective C5 functionalization [10].
Table 3: Cross-Coupling Reactions of 3-Iodo Derivatives
Reaction Type | Conditions | Coupling Partner | Yield (%) | Application |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos, DMA, 80°C | Aryl-B(OH)₂ | 85–92 | Aryl diversification |
Sonogashira | PdCl₂(PPh₃)₂/CuI, MW, 120°C | Terminal alkynes | 90 | Fluorescent probes |
Carbonylation | Pd(dppf)Cl₂/CO, EtOH | Amines | 75 | Amide libraries |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2